molecular formula C15H15ClO3 B12995358 4'-Chloro-3,4,5-trimethoxy-biphenyl

4'-Chloro-3,4,5-trimethoxy-biphenyl

Cat. No.: B12995358
M. Wt: 278.73 g/mol
InChI Key: JAKXGIAPPNWTAN-UHFFFAOYSA-N
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Description

4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 4’ position and three methoxy groups at the 3, 4, and 5 positions on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 4-chloro-3,4,5-trimethoxyphenylboronic acid and a suitable aryl halide under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the aromatic ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chloro group.
  • Oxidation reactions produce phenolic or quinonoid compounds.
  • Reduction reactions result in dechlorinated or partially hydrogenated biphenyls.

Scientific Research Applications

4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups can influence its binding affinity and specificity towards these targets, while the chloro group may enhance its stability and bioavailability.

Comparison with Similar Compounds

    4’-Chloro-3,4,5-trimethoxychalcone: Similar structure but with a different functional group arrangement.

    4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Fluoro group instead of chloro, affecting its reactivity and properties.

    3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the chloro group, leading to different chemical behavior.

Uniqueness: 4’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is unique due to the combination of chloro and methoxy groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-4-6-12(16)7-5-10/h4-9H,1-3H3

InChI Key

JAKXGIAPPNWTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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